

# Phenyl Propargyl Ether: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Phenyl propargyl ether*

Cat. No.: *B085262*

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CAS Number: 13610-02-1

Synonyms: 3-Phenoxy-1-propyne, (2-Propynyloxy)benzene

This technical guide provides an in-depth overview of **phenyl propargyl ether**, a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

## Chemical and Physical Properties

**Phenyl propargyl ether** is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

Property	Value	Reference(s)
CAS Number	13610-02-1	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	[1][2]
Molecular Weight	132.16 g/mol	[1][2]
Appearance	Colorless to Light Yellow Liquid	
Density	1.030 g/mL at 20 °C	[2]
Boiling Point	89 - 90 °C at 14 mmHg	
Flash Point	76 °C (168.8 °F) - closed cup	[2]
Refractive Index	n <sub>20</sub> /D 1.535	[2]
Solubility	Soluble in chloroform.	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. While full spectra are available in databases such as SpectraBase, the following table provides expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR.

Nucleus	Functional Group	Expected Chemical Shift (δ, ppm)
<sup>1</sup> H NMR	Acetylenic C-H	~2.5 (t)
Methylene CH <sub>2</sub>	~4.7 (d)	
Aromatic C-H	~6.9-7.4 (m)	
<sup>13</sup> C NMR	C≡CH	~75
C≡CH	~78	
CH <sub>2</sub>	~56	
Aromatic C-O	~158	
Aromatic C-H	~115-130	

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

## Synthesis of Phenyl Propargyl Ether

The most common and efficient method for synthesizing **phenyl propargyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. A representative protocol is detailed below.

### Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize **phenyl propargyl ether** from phenol and propargyl bromide.

Materials:

- Phenol
- Propargyl bromide (or propargyl chloride)
- Potassium carbonate ( $K_2CO_3$ ) or Sodium Hydroxide (NaOH)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
- Acetone or Acetonitrile (solvent)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetone.

- **Addition of Alkyl Halide:** While stirring the mixture, add propargyl bromide (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium hydroxide solution, and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

## Applications in "Click" Chemistry

**Phenyl propargyl ether** is a key building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry, particularly in the development of anticancer agents.

## Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

**Objective:** To synthesize a 1,2,3-triazole derivative from **phenyl propargyl ether** and an organic azide.

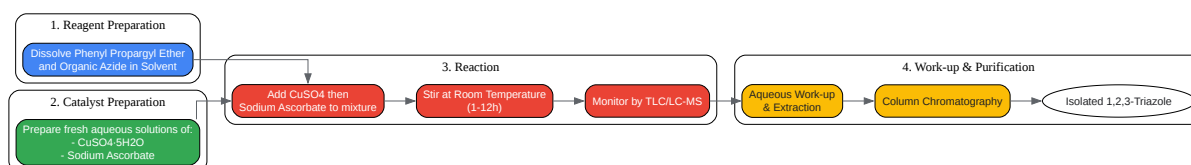
**Materials:**

- **Phenyl propargyl ether** (1.0 eq)
- Organic azide (e.g., benzyl azide) (1.0 eq)
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) (0.01-0.05 eq)
- Sodium ascorbate (0.1-0.2 eq)

- Solvent system (e.g., t-butanol/water 1:1, or DMF/water)
- Ethyl acetate
- Brine

#### Procedure:

- Reagent Preparation: In a reaction vessel, dissolve **phenyl propargyl ether** and the organic azide in the chosen solvent system.
- Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
- Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
- Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triazole product can be purified by column chromatography on silica gel.

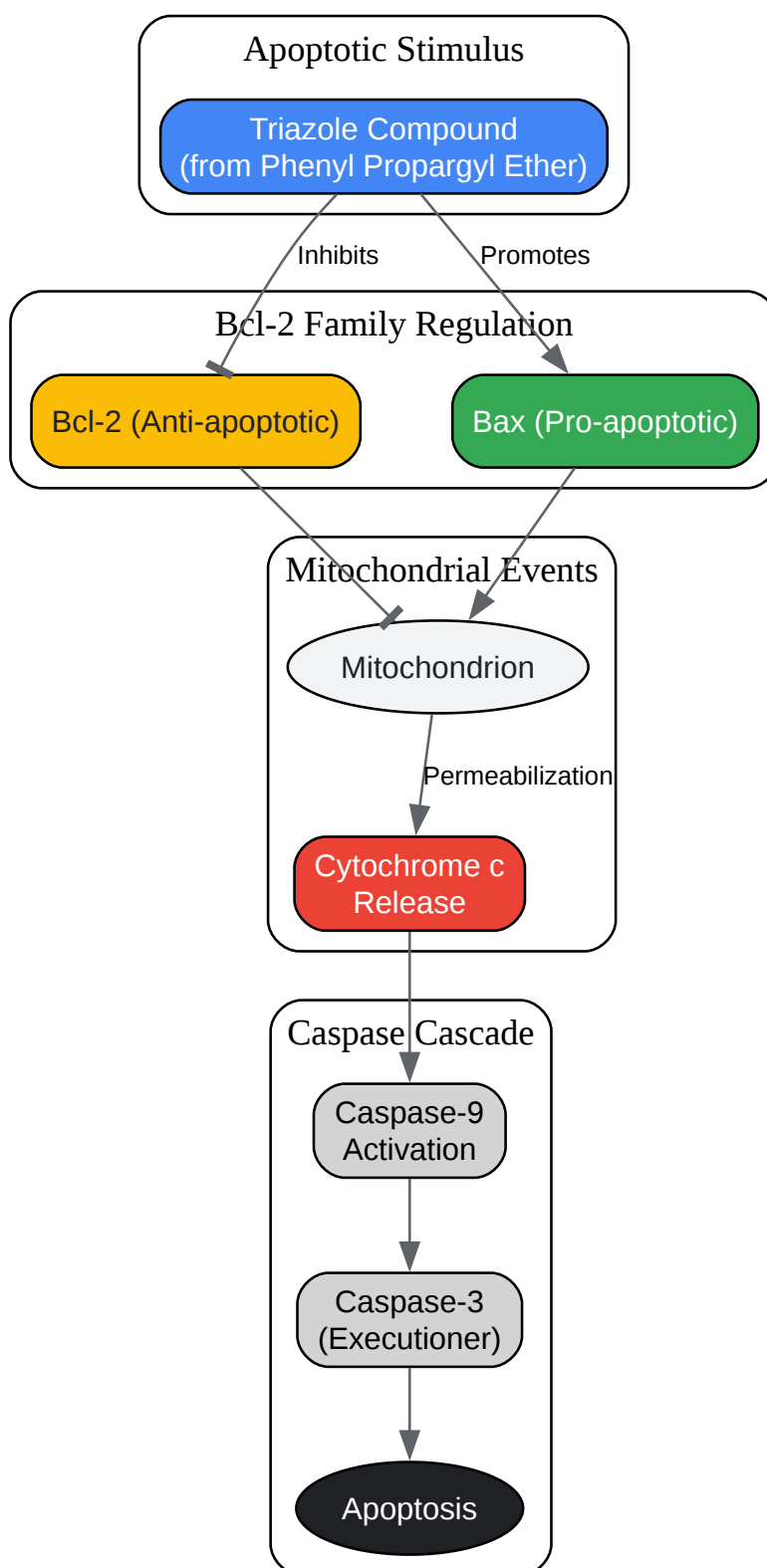


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Caption: General experimental workflow for a CuAAC "click" reaction.

## Mechanism of Action of Triazole Derivatives in Cancer

Many 1,2,3-triazole derivatives synthesized using **phenyl propargyl ether** as a precursor have been investigated for their anticancer properties. While specific mechanisms vary, a common strategy involves the modulation of signaling pathways critical for cancer cell survival and proliferation. One such pathway is the mitochondrial pathway of apoptosis. Certain triazole-containing compounds have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which execute cell death.



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Caption: A representative signaling pathway for triazole-induced apoptosis.

## Safety and Handling

**Phenyl propargyl ether** is a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.

- **Handling:** Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, well-ventilated place. Keep the container tightly closed.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

This guide provides a comprehensive overview of **phenyl propargyl ether** for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from your supplier.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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